molecular formula C8H5BrFN3O B1411801 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1632497-62-1

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1411801
CAS No.: 1632497-62-1
M. Wt: 258.05 g/mol
InChI Key: ISKRRNZXRUNHQS-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a 4-bromo-2-fluorophenyl group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties .

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3O/c9-5-1-2-7(6(10)3-5)13-4-11-12-8(13)14/h1-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRRNZXRUNHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with bromo and fluoro substituents can be synthesized through halogenation reactions.

    Cyclization: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Final Assembly: The final step involves coupling the phenyl ring with the triazole ring under specific reaction conditions, often using catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, using reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of triazole-based compounds, including 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Research indicates that compounds in this class exhibit significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10.1 to 62.4 µM . These compounds act as DNA gyrase inhibitors, which are crucial for bacterial DNA replication .

Key Findings:

  • The compound can serve as a building block for synthesizing more complex antibacterial agents.
  • Structural modifications can enhance its effectiveness against resistant strains of bacteria.
CompoundMIC (µM)Reference
This compound10.1–62.4

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Preliminary results suggest that derivatives of this compound may inhibit the proliferation of various cancer cell lines. For example, compounds exhibiting similar structures have shown promising results against colon (HT-29), lung (A549), and breast carcinoma (MDA-MB-231) cell lines .

Key Findings:

  • The compound demonstrated an IC50 value indicating significant cytotoxicity against tumor cells.
  • Further structural modifications could lead to enhanced selectivity and potency.
Cell LineIC50 (µM)Reference
HT-290.073
A5490.35
MDA-MB-2313.10

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. Techniques such as molecular docking studies have been employed to predict the interaction of these compounds with biological targets .

Case Studies

  • Antibacterial Screening :
    A study evaluated the antibacterial properties of several triazole derivatives against Staphylococcus aureus. The results indicated that structural variations significantly influenced the antibacterial activity .
  • Anticancer Efficacy :
    Research involving the evaluation of triazole derivatives against multiple cancer cell lines revealed that specific modifications could lead to enhanced cytotoxic effects and reduced side effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazolone Derivatives

Compound Name Substituent Position & Group Key Structural Features
4-(4-Bromo-2-fluorophenyl)-triazol-5-one 4-position: 4-bromo-2-fluorophenyl Electron-withdrawing groups (Br, F) enhance electrophilicity
1-(4-Bromo-2-fluorophenyl)-triazol-5-one 1-position: 4-bromo-2-fluorophenyl Positional isomer; altered electronic distribution
3-Methyl-4-(p-nitrobenzoyl)-triazol-5-one 3-position: Methyl; 4-position: nitrobenzoyl Electron-withdrawing nitro group increases acidity
4-Benzylidenamino-triazol-5-one derivatives 4-position: Schiff base substituents Enhanced conjugation and antioxidant activity

Key Observations :

  • Positional Isomerism : The target compound's 4-substituted phenyl group contrasts with 1-substituted analogs (e.g., 1-(4-Bromo-2-fluorophenyl)-triazol-5-one), leading to differences in electronic effects and intermolecular interactions .
  • Electron-Withdrawing Groups : Bromo and fluoro substituents increase the compound’s electrophilicity compared to derivatives with electron-donating groups (e.g., methyl or methoxy) .

Physicochemical Properties

pKa Values and Acidity

Triazolone derivatives exhibit weak acidity due to the NH proton in the triazolone ring. Substituents significantly influence pKa:

  • Target Compound : The electron-withdrawing Br and F groups lower the pKa compared to alkyl-substituted analogs (e.g., 3-methyl derivatives), enhancing acidity .
  • Comparative Data :
    • 3-Methyl-triazol-5-one: pKa ≈ 9.2 (in acetonitrile)
    • 4-Nitrobenzoyl-substituted: pKa ≈ 7.8 (in DMF)

Melting Points and Solubility

  • Target Compound : Bulkier aryl substituents (e.g., bromo/fluoro-phenyl) typically increase melting points due to enhanced molecular symmetry and van der Waals interactions. Similar compounds with aryl groups exhibit melting points >140°C .
  • Alkyl Derivatives : Lower melting points (e.g., 3-ethyl analog: 127°C ).

Spectroscopic Data and Computational Analysis

NMR Chemical Shifts

GIAO (Gauge-Independent Atomic Orbital) calculations align with experimental NMR data for triazolone derivatives:

  • 1H NMR : The deshielding effect of bromo/fluoro groups shifts aromatic protons downfield (δ ~7.5–8.5 ppm) compared to alkyl-substituted analogs (δ ~6.5–7.5 ppm) .
  • 13C NMR : Carbonyl (C=O) resonance at ~165–170 ppm, with aryl carbons influenced by substituent electronegativity .

IR and UV-Vis Spectroscopy

  • IR : Strong C=O stretching at ~1700 cm⁻¹ and N-H stretching at ~3200 cm⁻¹ .
  • UV-Vis : Conjugation with the aryl ring results in absorption maxima near 270–300 nm .

Antioxidant Activity

Triazolone derivatives with electron-donating groups (e.g., methoxy or hydroxyl) exhibit higher antioxidant activity via radical scavenging. The target compound’s halogen substituents may reduce antioxidant efficacy compared to phenolic analogs .

Antitumor and Antimicrobial Potential

  • Antitumor : Benzyl and aryl-substituted derivatives show moderate activity against cancer cell lines (e.g., IC50 ~50–100 µM) .
  • Antimicrobial : Halogenated analogs display enhanced antimicrobial activity due to increased lipophilicity .

Biological Activity

The compound 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H6_{6}BrFN4_{4}O
  • Molecular Weight : 297.08 g/mol
  • CAS Number : 1632497-75-6

Biological Activity Overview

Triazole derivatives have been widely studied for their pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities. The specific compound has shown promising results in various studies.

Anticancer Activity

Research indicates that certain triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
HCT-116 (colon carcinoma)6.2
T47D (breast cancer)27.3

These studies suggest that the presence of bromine and fluorine substituents may enhance the compound's efficacy against cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been documented. A study highlighted that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), specifically COX-1 and COX-2:

Enzyme Inhibition Type Mechanism
COX-1Selective InhibitionProstaglandin biosynthesis pathway
COX-2Less EffectiveLower affinity compared to COX-1

This selectivity suggests a potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The compound's structure may contribute to its effectiveness against various pathogens. For example, studies have shown that similar triazole compounds possess significant activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is believed to be linked to its ability to interact with biological targets at the molecular level:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as inflammation and tumor growth.
  • Receptor Modulation : It could potentially modulate receptor activities that are crucial in cancer progression and inflammatory responses.

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:

  • A clinical trial involving triazole-based compounds showed a reduction in tumor size among patients with breast cancer after a treatment regimen incorporating these derivatives.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction yields be maximized?

To synthesize this compound, researchers often employ cyclocondensation reactions between hydrazine derivatives and carbonyl-containing intermediates. Key steps include controlling reaction temperature (80–120°C) and using catalysts like acetic acid or p-toluenesulfonic acid to accelerate ring closure. Yield optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol . Parallel monitoring with TLC or HPLC ensures intermediate stability and minimizes side products .

Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve the molecular structure of this compound?

SC-XRD is critical for confirming the triazolone ring geometry, substituent orientations, and intermolecular interactions. Crystals are grown via slow evaporation of a saturated DMSO/water solution. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software typically achieve R-factors < 0.04. Key parameters include bond angles (e.g., C–N–C in the triazolone ring) and torsional angles between the bromo-fluorophenyl group and the heterocyclic core .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • FT-IR : Identify NH stretching (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) in the triazolone ring.
  • NMR : ¹H NMR (DMSO-d₆) shows peaks for aromatic protons (δ 7.2–8.1 ppm) and dihydrotriazolone CH₂ (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.
  • MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound in biological systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations (e.g., GROMACS) model interactions with biomolecules, such as binding to enzyme active sites. Solvent-accessible surface area (SASA) analysis assesses hydrophobicity, critical for membrane permeability . For example, MD trajectories may reveal stable hydrogen bonds between the triazolone carbonyl and a target protease .

Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing confounding variables?

  • In vitro assays : Use randomized block designs with split-split plots to test antimicrobial activity (e.g., MIC against S. aureus). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
  • Dose-response studies : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Replicate experiments ≥3 times to ensure statistical power (α = 0.05) .
  • Cytotoxicity : Pair bioactivity assays with MTT tests on mammalian cells (e.g., HEK293) to assess selectivity .

Q. How can researchers address contradictions in reported biological activities of structurally similar triazolone derivatives?

Discrepancies often arise from variations in assay conditions (pH, temperature) or substituent effects. Meta-analysis of published SAR studies is recommended:

  • Compare substituent electronegativity (e.g., bromo vs. fluoro groups) and their impact on target binding .
  • Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What methodologies are used to study the environmental fate and degradation pathways of this compound?

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via HPLC-MS. Identify products like dehalogenated derivatives .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous media. Use radical scavengers (e.g., NaN₃ for singlet oxygen) to elucidate reaction mechanisms .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and chronic effects on algal growth (OECD 201) .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response data for this compound’s bioactivity?

  • Fit data to a four-parameter logistic model: Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}.
  • Report 95% confidence intervals for EC₅₀. Use ANOVA with post-hoc Tukey tests for group comparisons .

Q. What strategies ensure reproducibility in crystallographic studies of this compound?

  • Standardize crystal growth conditions (solvent, temperature).
  • Deposit CIF files in public databases (e.g., CCDC) with full refinement parameters.
  • Cross-validate structures with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can in silico ADMET predictions guide the prioritization of this compound for further testing?

  • Use SwissADME or ADMETLab to predict bioavailability (%HIA >80%), CYP450 inhibition, and hERG channel liability.
  • Apply BOILED-Egg models to assess gastrointestinal absorption and blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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